5-Chloro-2,3,4-trifluoro-benzonitrile
Description
5-Chloro-2,3,4-trifluoro-benzonitrile is a halogenated benzonitrile derivative characterized by a nitrile group (-CN) attached to a benzene ring substituted with chlorine at position 5 and fluorine atoms at positions 2, 3, and 4. Fluorinated benzonitriles are critical intermediates in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents, which enhance reactivity and metabolic stability .
Properties
IUPAC Name |
5-chloro-2,3,4-trifluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLZDAEKQPVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3,4-trifluoro-benzonitrile typically involves the introduction of chlorine and trifluoromethyl groups onto a benzonitrile core. One common method includes the reaction of 2,3,4-trifluorobenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3,4-trifluoro-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The trifluoromethyl groups can activate the benzene ring towards electrophilic substitution reactions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of 5-chloro-2,3,4-trifluoro-benzylamine.
Scientific Research Applications
5-Chloro-2,3,4-trifluoro-benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3,4-trifluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the nitrile group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The substitution pattern of halogens significantly influences the electronic and steric properties of benzonitrile derivatives. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Structural Features |
|---|---|---|---|---|
| 5-Chloro-2,3,4-trifluoro-benzonitrile | Not provided | C₇HClF₃N | 2,3,4-F; 5-Cl | High electronegativity, compact substituents |
| 5-Chloro-2,4-difluorobenzonitrile | 129931-47-1 | C₇H₂ClF₂N | 2,4-F; 5-Cl | Reduced fluorine substitution |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 | C₈H₃ClF₃N | 2-Cl; 5-CF₃ | Bulky trifluoromethyl group |
Physicochemical Properties
Available data for related compounds (Table 1) suggest trends:
The additional fluorine in this compound likely lowers its melting point compared to mono- or dihalogenated analogs due to increased molecular symmetry disruption .
Hazard Profiles
- Environmental Hazards : 2-Chloro-5-(trifluoromethyl)benzonitrile is classified as hazardous to aquatic environments (R51/53) due to persistence and bioaccumulation risks .
- Corrosivity : Sulfonyl chloride derivatives (e.g., 5-Chloro-2,4-difluorobenzenesulfonyl chloride) exhibit corrosive properties (Risk Code 34), suggesting similar handling precautions for reactive benzonitrile analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
